![molecular formula C6H13NO4S B12631965 3-[(2-Oxopropyl)amino]propane-1-sulfonic acid CAS No. 918825-00-0](/img/structure/B12631965.png)
3-[(2-Oxopropyl)amino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Oxopropyl)amino]propane-1-sulfonic acid is a compound with a unique structure that includes a sulfonic acid group, a secondary amine, and a ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxopropyl)amino]propane-1-sulfonic acid typically involves the reaction of 3-aminopropane-1-sulfonic acid with an appropriate ketone, such as acetone, under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Oxopropyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Oxopropyl)amino]propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(2-Oxopropyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanesulfonic acid: A related compound with similar structural features but lacking the ketone group.
Homotaurine: Another similar compound used in neurological research.
Uniqueness
3-[(2-Oxopropyl)amino]propane-1-sulfonic acid is unique due to the presence of both a ketone and a sulfonic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918825-00-0 |
|---|---|
Molekularformel |
C6H13NO4S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
3-(2-oxopropylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO4S/c1-6(8)5-7-3-2-4-12(9,10)11/h7H,2-5H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
RCXCXQSYXUVGSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CNCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)
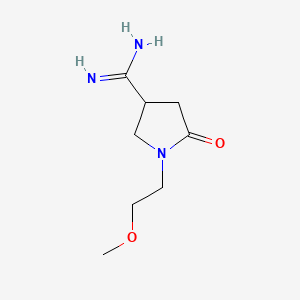
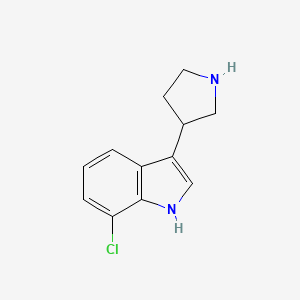
![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
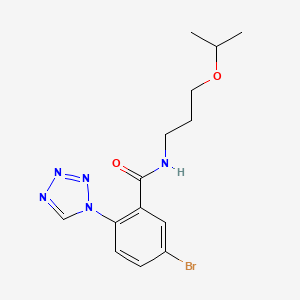
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
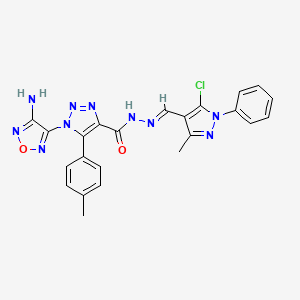
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)
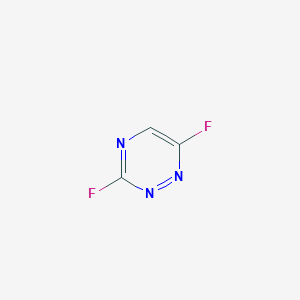
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl](/img/structure/B12631958.png)
